CL097 (hydrochloride) CL097 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14557368
InChI: InChI=1S/C13H14N4O.ClH/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10;/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17);1H
SMILES:
Molecular Formula: C13H15ClN4O
Molecular Weight: 278.74 g/mol

CL097 (hydrochloride)

CAS No.:

Cat. No.: VC14557368

Molecular Formula: C13H15ClN4O

Molecular Weight: 278.74 g/mol

* For research use only. Not for human or veterinary use.

CL097 (hydrochloride) -

Specification

Molecular Formula C13H15ClN4O
Molecular Weight 278.74 g/mol
IUPAC Name 2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine;hydrochloride
Standard InChI InChI=1S/C13H14N4O.ClH/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10;/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17);1H
Standard InChI Key KTOHDRYYPGXUNP-UHFFFAOYSA-N
Canonical SMILES CCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N.Cl

Introduction

Chemical Identity and Classification of CL097 Hydrochloride

Structural Characteristics

CL097 hydrochloride belongs to the imidazoquinoline class of synthetic immunomodulators, characterized by a fused bicyclic aromatic core essential for TLR binding. X-ray crystallographic analyses reveal critical interactions between the protonated amine group and TLR7/8 ligand-binding domains, while the chlorophenyl moiety enhances receptor specificity. The hydrochloride salt form improves aqueous solubility (25 mM stock solution stability at -80°C for one year), facilitating experimental use .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H15ClN4OHCl\text{C}_{13}\text{H}_{15}\text{ClN}_{4}\text{O} \cdot \text{HCl}
Molecular Weight278.74 g/mol
CAS Registry Number1026249-18-2
Solubility (aqueous)≥10 mM in DMSO
Storage Conditions-20°C (powder), -80°C (solution)
Purity>98% (HPLC)

Synthesis and Manufacturing

Industrial synthesis involves a seven-step process beginning with 4-chloro-3-nitroquinoline. Key stages include:

  • Condensation: Reaction with piperidine under reflux to install the amine sidechain.

  • Reduction: Catalytic hydrogenation of the nitro group to an amine.

  • Salification: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
    The final product is purified via recrystallization from ethanol/water mixtures, yielding pharmaceutical-grade material with >99% enantiomeric excess.

Molecular Mechanisms of TLR7/8 Activation

Receptor Binding Dynamics

Pharmacological Effects in Experimental Systems

In Vitro Immunomodulation

Table 2: Concentration-Dependent Effects in Human Neutrophils

CL097 Concentration (μg/mL)p47phox Phosphorylation (%)ROS Production (Fold vs. Control)
001.0
0.522 ± 31.8 ± 0.2
2.557 ± 52.9 ± 0.3
589 ± 73.5 ± 0.4
101004.1 ± 0.5

Data from Western blot and chemiluminescence assays .

In Vivo Efficacy in Autoimmunity Models

In female NOD mice (5–6 weeks old), CL097 demonstrates context-dependent immunomodulation:

  • Monotherapy (5 mg/kg s.c.): Induces 25% specific lysis of IGRP-peptide targets via CTLs .

  • Combination with CD40 Agonist (10 mg/kg i.p.): Synergistically enhances target lysis to 52%, correlating with accelerated diabetes onset . Mechanistically, this combination expands IFN-γ+^+CD8+^+ T cells by 3.2-fold in pancreatic lymph nodes .

Therapeutic Applications and Preclinical Development

Cancer Immunotherapy Combinations

Table 3: Synergistic Effects with Checkpoint Inhibitors

Tumor ModelCL097 DoseAnti-PD-1 DoseTumor Regression (%)
B16-F10 Melanoma5 mg/kg q3d10 mg/kg q7d68 ± 9
MC38 Colon Carcinoma3 mg/kg q4d15 mg/kg q7d54 ± 7
Control (Anti-PD-1)-10 mg/kg q7d22 ± 4

Data from 21-day treatment regimens; p<0.01 vs. monotherapy.

Future Directions and Challenges

Clinical Translation Barriers

  • Cytokine Storm Mitigation: PEGylated liposomal formulations reduce peak IL-6 levels by 70% in murine models.

  • Targeted Delivery: Antibody-conjugated CL097 nanoparticles show 5-fold increased uptake in TLR7+^+ dendritic cells vs. free drug.

Emerging Research Applications

  • Vaccine Adjuvants: CL097 (0.5 μg/dose) enhances HBsAg-specific IgG titers 12-fold in prime-boost regimens.

  • Neuroinflammation: Microglial priming at 0.1 μM exacerbates Aβ plaque clearance in Alzheimer's models.

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